molecular formula C6H8O2 B2994556 3-Ethynyltetrahydrofuran-3-OL CAS No. 137344-86-6

3-Ethynyltetrahydrofuran-3-OL

Cat. No.: B2994556
CAS No.: 137344-86-6
M. Wt: 112.128
InChI Key: MDKYDLOXSGSJCT-LURJTMIESA-N
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Description

3-Ethynyltetrahydrofuran-3-OL is a heterocyclic compound with the molecular formula C6H8O2. It is characterized by a tetrahydrofuran ring with an ethynyl group and a hydroxyl group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynyltetrahydrofuran-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran-3-carboxaldehyde with ethylmagnesium bromide. The reaction is typically carried out in tetrahydrofuran as a solvent at low temperatures to ensure the stability of the intermediate products . After the reaction, the product is purified using silica column chromatography to obtain this compound as a yellow oil with a yield of approximately 57% .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent, and purification techniques, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyltetrahydrofuran-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrahydrofuran-3-one, while reduction can produce tetrahydrofuran-3-yl ethane .

Scientific Research Applications

3-Ethynyltetrahydrofuran-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethynyltetrahydrofuran-3-OL exerts its effects is primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the ethynyl group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyltetrahydrofuran-3-OL is unique due to the presence of both an ethynyl and a hydroxyl group on the same carbon atom within a tetrahydrofuran ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds, making it valuable in synthetic organic chemistry .

Properties

IUPAC Name

3-ethynyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKYDLOXSGSJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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